2,2-Dibromopentane

Organic Synthesis Alkyne Synthesis Elimination Chemistry

2,2‑Dibromopentane (CAS 54653‑26‑8) is a gem‑dibrominated C5 alkane bearing both bromine substituents on carbon‑2, yielding a sterically hindered tertiary gem‑dibromide motif with a calculated log P of 4.145 and estimated physicochemical parameters including a boiling point of 189 °C, a density of 1.64 g/mL, and a melting point of −28.63 °C. This gem‑dibromide (or gem‑dihalide) structural architecture fundamentally differentiates 2,2‑dibromopentane from the more widely available vicinal (1,2‑ and 2,3‑) dibromopentanes and terminal (1,5‑) dibromopentane, imparting distinct reactivity profiles in elimination, substitution, and reductive coupling manifolds.

Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
CAS No. 54653-26-8
Cat. No. B3053595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromopentane
CAS54653-26-8
Molecular FormulaC5H10Br2
Molecular Weight229.94 g/mol
Structural Identifiers
SMILESCCCC(C)(Br)Br
InChIInChI=1S/C5H10Br2/c1-3-4-5(2,6)7/h3-4H2,1-2H3
InChIKeyVTSZZPZLEFDFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2‑Dibromopentane 54653‑26‑8: Geminal Dibromide Structure and Procurement Baseline


2,2‑Dibromopentane (CAS 54653‑26‑8) is a gem‑dibrominated C5 alkane bearing both bromine substituents on carbon‑2, yielding a sterically hindered tertiary gem‑dibromide motif with a calculated log P of 4.145 [1] and estimated physicochemical parameters including a boiling point of 189 °C, a density of 1.64 g/mL, and a melting point of −28.63 °C . This gem‑dibromide (or gem‑dihalide) structural architecture [2] fundamentally differentiates 2,2‑dibromopentane from the more widely available vicinal (1,2‑ and 2,3‑) dibromopentanes and terminal (1,5‑) dibromopentane, imparting distinct reactivity profiles in elimination, substitution, and reductive coupling manifolds.

Why Vicinal, Terminal, and Other Geminal Dibromopentanes Cannot Replace 2,2‑Dibromopentane in Regiospecific Synthesis


Interchanging dibromopentane isomers without rigorous justification is scientifically unsound: the position of bromine substitution directly controls the accessible product space. 1,2‑ and 2,3‑dibromopentanes undergo stereospecific reductive elimination to cis‑ or trans‑2‑pentene (≥95% stereoselectivity reported for 2,3‑dibromopentane on zinc [1][2]), whereas 2,2‑dibromopentane — lacking vicinal bromines — cannot participate in this concerted β‑elimination pathway. Conversely, 2,2‑dibromopentane is uniquely primed for gem‑specific transformations: double dehydrohalogenation to internal alkynes (pent‑2‑yne) [3], gem‑dibromoolefin cross‑coupling cascades [4], and radical bromination via tertiary radical intermediates [5]. 1,5‑dibromopentane yields cyclic or linear tethered architectures entirely dissimilar from the gem‑dibromide reactivity space. Consequently, procurement decisions that substitute any other dibromopentane isomer will fundamentally alter or eliminate the intended synthetic sequence.

2,2‑Dibromopentane 54653‑26‑8: Comparative Quantitative Evidence for Procurement Decision‑Making


Double Dehydrohalogenation to Internal Alkyne: Exclusive Access to Pent‑2‑yne from 2,2‑Dibromopentane

2,2‑Dibromopentane serves as the requisite precursor for synthesizing pent‑2‑yne (internal alkyne) via double dehydrohalogenation. 1,2‑dibromopentane or 2,3‑dibromopentane cannot be used to access pent‑2‑yne because their vicinal bromine geometry leads exclusively to 1‑pentyne (terminal alkyne) or 2‑pentene after single elimination [1]. The gem‑dibromide arrangement on carbon‑2 enables two sequential eliminations that install the internal triple bond regiospecifically between C2 and C3 [2].

Organic Synthesis Alkyne Synthesis Elimination Chemistry Gem‑Dibromide Reactivity

Reactivity Divergence in Reductive Elimination: Vicinal Stereospecificity vs Geminal Inertness

In reductive dehalogenation on zero‑valent zinc, 2,3‑dibromopentane stereoisomers exhibit ≥95% stereospecificity: the D,L isomer yields >95% cis‑2‑pentene; the meso isomer yields >95% trans‑2‑pentene [1][2]. 2,2‑Dibromopentane, lacking vicinal bromines, cannot undergo this concerted β‑elimination pathway; it is inert or reacts via fundamentally different electron‑transfer mechanisms. This divergence is exploited when designing stereochemical probes or when a dibromopentane that remains stable under reductive metal conditions is required.

Environmental Chemistry Reductive Dehalogenation Mechanistic Probes Zero‑Valent Metal Reduction

Gem‑Dibromoolefin Cascade Carbopalladation: A Reactivity Class Unavailable to Vicinal Dibromopentanes

Gem‑dibromoolefins — the alkene congeners of gem‑dibromides like 2,2‑dibromopentane — participate in cascade carbopalladation reactions with alkynes to generate π‑extended pentalenes with novel topologies [1]. The gem‑dibromo substitution pattern is a strict prerequisite for this carbopalladation manifold; vicinal dibromides lack the requisite electronic and steric profile and fail to engage in the cascade sequence. While 2,2‑dibromopentane itself is a saturated gem‑dibromide, it can be converted to the corresponding gem‑dibromoolefin (or employed in analogous gem‑specific cross‑couplings) thereby granting access to a reactivity space that is inaccessible to any other dibromopentane isomer.

Organometallic Chemistry Cascade Reactions Carbopalladation Gem‑Dibromoolefin Pentalene Synthesis

Physicochemical Differentiation: Boiling Point and Density vs Isomeric Dibromopentanes

The estimated physicochemical parameters of 2,2‑dibromopentane differ measurably from those of other dibromopentane isomers, with implications for separation, purification, and handling. 2,2‑Dibromopentane has an estimated boiling point of 189 °C (at 760 mmHg) and a density of 1.64 g/mL . By comparison, 1,2‑dibromopentane exhibits an experimental boiling point of 184 °C [1], 2,3‑dibromopentane boils at 91 °C (lit.) with a density of 1.671 g/mL [2], and 1,5‑dibromopentane has a reported boiling point of 222 °C and density of 1.71 g/mL [3]. The nearly 100 °C boiling point difference between 2,2‑dibromopentane and 2,3‑dibromopentane demonstrates that isomer identity dramatically alters volatility and consequently distillation behavior.

Physical Organic Chemistry Purification Chromatography Procurement Specifications

2,2‑Dibromopentane 54653‑26‑8: High‑Value Application Scenarios Driven by Gem‑Dibromide Architecture


Regiospecific Synthesis of Internal Alkynes (Pent‑2‑yne) for Click Chemistry and Conjugated Materials

2,2‑Dibromopentane is the preferred starting material for the double dehydrohalogenation route to pent‑2‑yne, an internal alkyne building block employed in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), Sonogashira cross‑couplings, and conjugated polymer synthesis. No other dibromopentane isomer yields this internal alkyne scaffold: 1,2‑dibromopentane eliminates to 1‑pentyne, while 2,3‑dibromopentane stalls at 2‑pentene. This exclusivity justifies procurement of 2,2‑dibromopentane for any synthetic sequence requiring pent‑2‑yne as an intermediate [1][2].

Gem‑Dibromoolefin Precursor for Palladium‑Catalyzed Cascade Carbopalladation to π‑Extended Pentalenes

2,2‑Dibromopentane can be converted to the corresponding gem‑dibromoolefin, which serves as a key coupling partner in cascade carbopalladation reactions with alkynes to construct π‑extended pentalene frameworks with tunable topologies. This transformation exploits the unique electronic activation of the gem‑dibromo motif and is completely inaccessible from vicinal or terminal dibromopentanes [3]. Research groups focused on non‑benzenoid conjugated systems, organic electronics, and novel carbon allotropes should procure 2,2‑dibromopentane specifically for this application.

Mechanistic Probe Control Substrate for Reductive Dehalogenation Studies on Zero‑Valent Metals

In environmental and mechanistic chemistry investigating reductive dehalogenation on iron or zinc surfaces, 2,2‑dibromopentane serves as an essential negative‑control or comparator substrate. Whereas 2,3‑dibromopentane stereoisomers undergo highly stereospecific β‑elimination (≥95% cis or trans selectivity) [4][5], 2,2‑dibromopentane cannot participate in this pathway. This stark reactivity difference enables researchers to discriminate between concerted two‑electron transfer and stepwise radical mechanisms, making 2,2‑dibromopentane an indispensable tool for probing electron‑transfer pathways in remediation and organometallic catalysis.

Analytical Standard for HPLC and GC‑MS Method Development Targeting Gem‑Dibromides

Owing to its distinct retention characteristics and boiling point (189 °C) relative to other dibromopentane isomers, 2,2‑dibromopentane is procured as an analytical reference standard for the development and validation of chromatographic methods (HPLC, GC‑MS) that must resolve gem‑dibromides from vicinal and terminal brominated alkanes. The compound is specifically noted as an analytical standard for HPLC applications and its unique physicochemical profile ensures accurate identification and quantification in complex reaction mixtures.

Technical Documentation Hub

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